Isogeraniol

Description

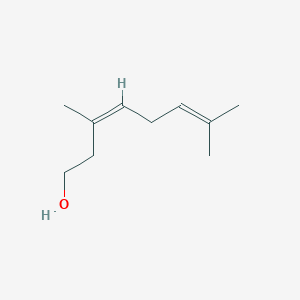

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(3Z)-3,7-dimethylocta-3,6-dien-1-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5-6,11H,4,7-8H2,1-3H3/b10-6- |

InChI Key |

DTHIOPUFUOMHAY-POHAHGRESA-N |

SMILES |

CC(=CCC=C(C)CCO)C |

Isomeric SMILES |

CC(=CC/C=C(/C)\CCO)C |

Canonical SMILES |

CC(=CCC=C(C)CCO)C |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Isogeraniol molecular formula and molecular weight

This technical summary outlines the fundamental molecular properties of Isogeraniol, a monoterpenoid alcohol. The following data has been compiled from established chemical databases and is intended for use by researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Data Summary

The core molecular identifiers for this compound are presented below. This data is essential for analytical calculations, including stoichiometry, reaction kinetics, and formulation development.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O[1][2][3][4] |

| Molecular Weight | 154.25 g/mol [2][3] |

Logical Relationship of Molecular Properties

The diagram below illustrates the direct relationship between the chemical compound this compound and its primary molecular identifiers. This workflow is fundamental to chemical characterization, where the identity of a compound is intrinsically linked to its specific molecular formula and corresponding molecular weight.

References

The Occurrence and Botanical Sources of Isogeraniol: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Isogeraniol, an acyclic monoterpenoid alcohol, is a naturally occurring volatile organic compound found in the essential oils of various aromatic plants. As an isomer of the more commonly known geraniol, this compound contributes to the characteristic aroma of many plants and possesses a range of biological activities that are of increasing interest to the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, its biosynthetic origins, and detailed methodologies for its extraction, isolation, and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils of several plant species, often co-occurring with its isomer, geraniol, and other monoterpenes. The concentration of this compound can vary significantly depending on the plant species, geographical location, developmental stage of the plant, and the extraction method employed. The following tables summarize the quantitative data on this compound content in some notable plant sources.

| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |

| Pelargonium graveolens (Rose Geranium) | Geraniaceae | Aerial parts | 9.14 - 15.47 | [1] |

| Melissa officinalis (Lemon Balm) | Lamiaceae | Leaves | 0.07 - 6.40 | [2][3] |

| Lippia alba (Bushy Matgrass) | Verbenaceae | Not specified | 0.2 - 0.3 | [4] |

| Cymbopogon winterianus (Citronella Grass) | Poaceae | Not specified | 12.5 (as cis-geraniol) | [5] |

Table 1: Quantitative Occurrence of this compound in Various Plant Species. This table presents the percentage of this compound found in the essential oils of different plants. The content can vary based on factors such as phenological stage and specific chemotype.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established terpenoid biosynthetic pathway in plants. While the specific enzymatic step leading to this compound is not as extensively characterized as that for geraniol, it is understood to be derived from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[6][7] For monoterpenes like this compound, the MEP pathway is the predominant source of IPP and DMAPP.

The key steps in the proposed biosynthetic pathway leading to this compound are as follows:

-

Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes.[6][8]

-

Formation of Geraniol: Geraniol synthase (GES) then converts GPP to geraniol.[8]

-

Isomerization to this compound: It is hypothesized that this compound is formed through the isomerization of geraniol. This conversion may be catalyzed by a specific "geraniol isomerase" enzyme, though the definitive characterization of such an enzyme in the context of this compound biosynthesis in the listed plants is an area of ongoing research.

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound from plant matrices are critical for research and commercial applications. The following sections provide detailed methodologies for these processes.

Extraction of Essential Oils

1. Hydrodistillation of Pelargonium graveolens Essential Oil

This protocol is adapted for the extraction of essential oils from the aerial parts of Pelargonium graveolens.

-

Materials and Apparatus:

-

Fresh or dried aerial parts of Pelargonium graveolens

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Weigh a known amount of the plant material (e.g., 100 g of dried, ground leaves).

-

Place the plant material into the distillation flask of the Clevenger apparatus.

-

Add a sufficient volume of distilled water to immerse the plant material completely (e.g., 1 L).

-

Assemble the Clevenger apparatus, ensuring all joints are properly sealed.

-

Begin heating the flask using the heating mantle.

-

Continue the distillation for a set period (e.g., 3 hours) from the start of boiling.

-

Collect the essential oil that separates from the aqueous layer in the collection tube.

-

Carefully decant the collected oil and dry it over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

-

Isolation of this compound

2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can be employed to isolate this compound from the complex mixture of an essential oil. The separation of isomers like geraniol and this compound often requires careful method development.

-

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Preparative-scale reverse-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

-

-

Mobile Phase and Gradient (Example):

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

A gradient elution may be necessary to achieve separation. An example gradient could be:

-

0-5 min: 30% B

-

5-25 min: 30-70% B

-

25-30 min: 70-90% B

-

30-35 min: 90% B (hold)

-

35-40 min: 90-30% B (return to initial conditions)

-

-

The flow rate will depend on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

-

Procedure:

-

Dissolve a known amount of the essential oil in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm filter.

-

Inject a large volume of the sample onto the preparative HPLC column.

-

Monitor the elution of compounds using the UV detector at an appropriate wavelength (e.g., 210 nm).

-

Collect fractions corresponding to the peak suspected to be this compound based on retention time from analytical scale runs.

-

Analyze the collected fractions using an analytical method (e.g., GC-MS) to confirm the identity and purity of the isolated this compound.

-

Quantification of this compound

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the identification and quantification of volatile compounds like this compound in essential oils.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 4°C/min.

-

Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Injection Volume: 1 µL (split mode, e.g., 1:50 split ratio).

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol).

-

Inject the standards and the sample into the GC-MS system.

-

Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

-

Integrate the peak area of this compound in both the standards and the sample.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

4. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the quantification of compounds in a mixture without the need for a specific reference standard for each analyte, instead using a certified internal standard.

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

-

Sample Preparation:

-

Accurately weigh a known amount of the essential oil sample (e.g., 10-20 mg) into an NMR tube.

-

Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard should have a signal that does not overlap with the signals of the analyte.

-

Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard.

-

-

NMR Acquisition Parameters (Example for ¹H NMR):

-

Pulse Program: A standard 30° or 90° pulse sequence.

-

Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation. This is a critical parameter for accurate quantification.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Quantification:

-

Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the area of a well-resolved signal corresponding to this compound and a signal from the internal standard.

-

Calculate the concentration of this compound using the following formula:

Cx = (Ix / Nx) * (Nstd / Istd) * (MWx / MWstd) * (mstd / msample)

Where:

-

Cx = Concentration of this compound

-

Ix = Integral of the this compound signal

-

Nx = Number of protons giving rise to the this compound signal

-

Istd = Integral of the internal standard signal

-

Nstd = Number of protons giving rise to the internal standard signal

-

MWx = Molecular weight of this compound

-

MWstd = Molecular weight of the internal standard

-

mstd = Mass of the internal standard

-

msample = Mass of the essential oil sample

-

-

Signaling Pathways and Regulation

The biosynthesis of monoterpenes, including this compound, is a tightly regulated process influenced by both developmental cues and environmental stimuli. While specific signaling pathways directly targeting this compound production are not yet fully elucidated, the general principles of terpene biosynthesis regulation apply.

Transcriptome analyses in plants like Melissa officinalis have identified numerous genes involved in the MEP pathway and terpene synthase genes, providing a foundation for understanding the genetic regulation of monoterpene production.[1] The expression of these genes can be influenced by various signaling molecules and transcription factors. For instance, light has been shown to regulate the expression of terpene synthase genes, often mediated by transcription factors such as HY5.

Conclusion

This compound is a naturally occurring monoterpenoid with a notable presence in several commercially important aromatic plants. Its biosynthesis follows the general terpenoid pathway, with a likely isomerization step from geraniol. This guide has provided a detailed overview of its natural sources, biosynthetic origins, and comprehensive experimental protocols for its extraction, isolation, and quantification. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for harnessing the potential of this compound in various applications. Further research is warranted to fully elucidate the specific enzymatic and regulatory mechanisms governing this compound biosynthesis in different plant species.

References

- 1. Transcriptome analysis to identify key genes involved in terpenoid and rosmarinic acid biosynthesis in lemon balm (Melissa officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. [PDF] Biosynthesis, regulation and properties of plant monoterpenoids | Semantic Scholar [semanticscholar.org]

- 5. ijpjournal.com [ijpjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. bepls.com [bepls.com]

- 8. scispace.com [scispace.com]

The Biosynthesis of Isogeraniol in Vitis vinifera: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of isogeraniol in Vitis vinifera (grapevine). Drawing upon the current scientific literature, this document details the precursor pathways, key enzymatic steps, and potential regulatory mechanisms. While the complete pathway for this compound formation is yet to be fully elucidated, this guide synthesizes the available evidence to present a scientifically grounded model. It also includes relevant quantitative data for associated monoterpenes, detailed experimental protocols for their analysis, and visual diagrams of the metabolic pathways and experimental workflows.

Introduction to this compound and its Significance

This compound (3,7-dimethyl-3,6-octadien-1-ol) is a monoterpene alcohol that has been identified as a volatile component in certain Vitis vinifera cultivars, such as Muscat Roy. As a member of the diverse family of monoterpenes, this compound contributes to the complex aromatic profile of grapes and wine. The study of its biosynthesis is crucial for understanding and potentially manipulating the flavor and aroma characteristics of wine. Furthermore, monoterpenes as a class of compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Vitis vinifera is believed to originate from the general monoterpene biosynthetic pathway. This pathway begins with the production of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and culminates in the formation of the C10 monoterpene backbone, which is then subject to various modifications.

The Methylerythritol Phosphate (MEP) Pathway: The Source of Monoterpene Precursors

In plants, including Vitis vinifera, the biosynthesis of monoterpenes primarily occurs in the plastids via the methylerythritol phosphate (MEP) pathway.[1][2] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce IPP and DMAPP. The key regulatory enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase (HDR).[2]

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP), the direct precursor to most monoterpenes, is formed through the condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS).

The Central Role of Geraniol

The formation of geraniol is a critical branching point in the biosynthesis of many acyclic monoterpenes in grapes. Geraniol is synthesized from GPP by the action of a specific monoterpene synthase, geraniol synthase (VvGerS). The expression of the gene encoding this enzyme is a key factor in determining the levels of geraniol in grape berries.

The Proposed Final Step: Conversion of Geraniol to this compound

While a specific "this compound synthase" has not been identified in Vitis vinifera, the available evidence strongly suggests that this compound is derived from geraniol. A chemical synthesis method involves the partial oxidation of geraniol, which yields this compound as a minor product.[3] This suggests that an analogous enzymatic oxidation or isomerization of geraniol likely occurs in the grape berry. The potential enzyme could be a dehydrogenase or a hydroxylase that modifies the geraniol structure. The term "cis-isogeraniol" has also been noted in the literature, indicating the presence of specific isomers.

dot

Caption: Proposed biosynthesis pathway of this compound in Vitis vinifera.

Quantitative Data on Monoterpenes in Vitis vinifera

Specific quantitative data for this compound is limited. However, data for its precursor, geraniol, and other related monoterpenes are more readily available and provide context for the potential levels of this compound. The concentrations of these compounds are highly variable and depend on the grape cultivar, developmental stage, and viticultural practices.

| Compound | Cultivar | Tissue | Concentration | Reference |

| This compound | Muscat Roy | Must | 50 µg/L | [3] |

| Geraniol | Muscat Hamburg | Berry | ~150 µg/kg | |

| Geraniol | Riesling | Berry | ~50 µg/kg | |

| Linalool | Muscat Hamburg | Berry | ~250 µg/kg | |

| Nerol | Riesling | Berry | ~30 µg/kg |

Note: The concentrations of geraniol, linalool, and nerol are approximate values derived from graphical data in various publications and are intended for comparative purposes.

Experimental Protocols

The study of this compound biosynthesis requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of Monoterpenes from Grape Berries

This protocol describes the analysis of free volatile monoterpenes using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Grape berries

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-octanol)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation: Homogenize 50 g of grape berries. Transfer 5 g of the homogenate to a 20 mL headspace vial.

-

Internal Standard and Salt Addition: Add 1 g of NaCl and a known concentration of the internal standard to the vial.

-

Incubation: Equilibrate the vial at 40°C for 10 minutes with agitation.

-

HS-SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

GC-MS Analysis: Desorb the extracted volatiles from the SPME fiber in the GC injection port at 250°C for 5 minutes.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX) with a temperature program to separate the compounds. A typical program starts at 40°C, holds for 2 minutes, then ramps to 220°C at 5°C/min, and holds for 10 minutes.

-

Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode (m/z 35-350) with electron ionization at 70 eV.

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of the analyte to the internal standard.

dot

Caption: Workflow for the analysis of volatile monoterpenes in grapes.

Analysis of Glycosidically Bound Monoterpenes

This protocol outlines the extraction and analysis of non-volatile monoterpene glycosides.

Materials:

-

Grape berry homogenate

-

Methanol

-

C18 solid-phase extraction (SPE) cartridges

-

Phosphate-citrate buffer (pH 5.0)

-

β-glucosidase

-

Dichloromethane

Procedure:

-

Extraction: Extract the grape homogenate with methanol to obtain a crude extract containing glycosides.

-

SPE Cleanup: Pass the extract through a C18 SPE cartridge to remove non-polar compounds. Elute the glycosides with methanol.

-

Enzymatic Hydrolysis: Evaporate the methanol and redissolve the residue in phosphate-citrate buffer. Add β-glucosidase and incubate at 37°C for 16 hours to release the free monoterpenes.

-

Liquid-Liquid Extraction: Extract the released monoterpenes with dichloromethane.

-

GC-MS Analysis: Concentrate the dichloromethane extract and analyze by GC-MS as described in protocol 4.1.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is likely regulated at multiple levels, from the expression of pathway genes to the availability of precursors.

-

Transcriptional Regulation: The expression of genes encoding enzymes of the MEP pathway (VvDXS, VvHDR) and monoterpene synthases (VvGerS) is a key control point. Transcription factors, such as VvbHLH9, have been shown to regulate the expression of monoterpene biosynthesis genes.

-

Hormonal Regulation: Plant hormones, such as abscisic acid (ABA), can influence the accumulation of monoterpenes in grape berries.

-

Developmental and Environmental Factors: The concentration of monoterpenes, including geraniol, varies significantly with the ripening stage of the grape berry and is influenced by environmental factors such as temperature and sun exposure.

dot

Caption: Regulatory network of monoterpene biosynthesis in Vitis vinifera.

Future Research Directions

The biosynthesis of this compound in Vitis vinifera presents several avenues for future research. The definitive identification and characterization of the enzyme responsible for the conversion of geraniol to this compound is a primary objective. Further investigation into the genetic and environmental factors that regulate the flux through this pathway will be crucial for understanding the diversity of grape aromas. Quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS) could help identify the genetic determinants of this compound accumulation. This knowledge will be invaluable for the development of new grape varieties with enhanced aromatic profiles and for the potential biotechnological production of this and other valuable monoterpenes.

References

A Technical Guide to the Biological Activity Screening of Isogeraniol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogeraniol, a monoterpene alcohol, is a structural isomer of the well-studied geraniol. While geraniol has been extensively investigated for its diverse pharmacological properties, this compound and its derivatives represent a relatively unexplored area in drug discovery.[1] This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of this compound and its derivatives, drawing parallels from the established bioactivities of geraniol. The information presented herein is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.

Due to the limited direct research on this compound, this guide leverages the wealth of data available for its close structural analog, geraniol, to propose potential biological activities and relevant screening protocols. Geraniol is known to possess anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5] It is hypothesized that this compound and its derivatives may exhibit a similar spectrum of activities, making them attractive candidates for further investigation.

Potential Biological Activities and Screening Strategies

The screening of this compound and its derivatives should encompass a range of bioassays to elucidate their potential therapeutic applications. Based on the activities of geraniol, the following areas are of primary interest:

Anticancer Activity

Geraniol has demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, prostate, and pancreas.[6] It has been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[6] Geraniol has also been found to sensitize tumor cells to conventional chemotherapeutic agents.[6]

Data Presentation: Anticancer Activity of Geraniol and Its Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Geraniol | LoVo (Colon Cancer) | MTT | 32.1 µg/mL | [7] |

| Geraniol | U87 (Glioma) | MTT | 41.3 µg/mL | [7] |

| Geraniol | MCF-7 (Breast Cancer) | MTT/NRU | 4-500 µg/mL (Dose-dependent reduction in viability) | [8] |

| Geranyl Butyrate | P388 (Murine Leukemia) | MTT | 22.34-32.29 µg/mL | [9] |

| Geranyl Caproate | P388 (Murine Leukemia) | MTT | 22.34-32.29 µg/mL | [9] |

| Geranyl Caprylate | P388 (Murine Leukemia) | MTT | 22.34-32.29 µg/mL | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: Treat the cells with various concentrations of this compound or its derivatives (e.g., 10, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Anti-inflammatory Activity

Geraniol has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12] It can also modulate inflammatory pathways like NF-κB and MAPK.[11]

Data Presentation: Anti-inflammatory Activity of Geraniol

| Model | Mediator/Marker | Effect of Geraniol | Dose/Concentration | Reference |

| CFA-induced Arthritis (in vivo) | Paw Volume | Reduction | 50 mg/kg | [13] |

| LPS-stimulated WBCs (in vitro) | TNF-α, IL-1β, IL-8 | Reduction | 100 µg/mL | [14] |

| Traumatic Spinal Cord Injury (in vivo) | TNF-α, IL-1β, IL-6 | Reduction | 250 mg/kg/day | [11] |

| Ox-LDL-stimulated HUVECs (in vitro) | TNF-α, IL-6, IL-1β | Reduction | 50 and 100 µM | [15] |

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in treated cells to those in LPS-stimulated and unstimulated cells to determine the inhibitory effect of the compounds on NO production.

Antimicrobial Activity

Geraniol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[7][16] Its mechanism of action is believed to involve the disruption of microbial cell membranes.[17]

Data Presentation: Antimicrobial Activity of Geraniol

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 6820 | [17] |

| Staphylococcus aureus | - | 625 | [17] |

| Escherichia coli | - | 5600 | [17] |

| Candida albicans | ATCC 90028 | 130 | [17] |

| Candida albicans (Clinical Isolates) | - | 16 | [17] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial two-fold dilutions of this compound or its derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

Antioxidant Activity

Geraniol has demonstrated antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes.[5][19]

Data Presentation: Antioxidant Activity of Geraniol

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | 87.7% scavenging (equivalent to 235.9 mg Trolox/mL) | [16] |

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare various concentrations of this compound or its derivatives and a positive control (e.g., ascorbic acid or Trolox).

-

Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of geraniol are mediated through the modulation of various signaling pathways. It is plausible that this compound and its derivatives may interact with similar cellular targets.

Key Signaling Pathways Modulated by Geraniol:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Geraniol has been shown to inhibit this pathway, contributing to its anticancer effects.[15]

-

NF-κB Pathway: A key regulator of inflammation, the NF-κB pathway is inhibited by geraniol, leading to a reduction in pro-inflammatory cytokine production.[11]

-

Nrf2/HO-1 Pathway: This pathway is a major regulator of the antioxidant response. Geraniol can activate this pathway, leading to the expression of antioxidant enzymes.[15]

Mandatory Visualizations

Caption: General workflow for screening the biological activities of this compound and its derivatives.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be a key strategy to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). This compound can be prepared from geraniol through oxidation.[20] Further modifications can be made to the this compound scaffold. For instance, esterification of the hydroxyl group, a common modification for geraniol, has been shown to enhance anticancer activity.[9] Similar strategies can be applied to this compound to create a library of novel compounds for biological screening.

Conclusion and Future Directions

This compound and its derivatives represent a promising yet understudied class of natural compounds with potential therapeutic applications. This guide provides a framework for the systematic screening of their biological activities, leveraging the extensive knowledge of the closely related compound, geraniol. The detailed experimental protocols and data presentation formats are intended to facilitate standardized and comparable research in this area.

Future research should focus on:

-

Systematic Screening: A comprehensive evaluation of a library of this compound derivatives against a panel of cancer cell lines, microbial strains, and in inflammatory and antioxidant assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Studies: Validation of the in vitro findings in relevant animal models of disease.

-

Structure-Activity Relationship (SAR) Studies: Identification of the key structural features required for optimal biological activity to guide the design of more potent and selective derivatives.

By following a rigorous and systematic approach to screening and development, the therapeutic potential of this compound and its derivatives can be fully realized, potentially leading to the discovery of novel drug candidates for a range of diseases.

References

- 1. This compound | C10H18O | CID 5362876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological Properties of Geraniol - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of cytogenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Geraniol modulates inflammatory and antioxidant pathways to mitigate intestinal ischemia-reperfusion injury in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Geraniol Restores Antibiotic Activities against Multidrug-Resistant Isolates from Gram-Negative Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. One Hundred Faces of Geraniol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ojs.openagrar.de [ojs.openagrar.de]

Isogeraniol: A Technical Guide to its Role as a Plant Metabolite and Pheromone

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Isogeraniol, a naturally occurring acyclic monoterpenoid alcohol, plays a dual role in ecosystems as both a plant metabolite and an insect pheromone.[1][2][3] As an isomer of the more commonly known geraniol, it contributes to the complex bouquet of plant volatiles, influencing flavor profiles and ecological interactions.[4] In chemical communication, it functions as a semiochemical, mediating insect behavior. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its ecological functions, and its role as a pheromone. Detailed experimental protocols for its analysis and diagrams of key pathways are provided to support further research and application in pest management, agriculture, and drug development.

This compound as a Plant Metabolite

This compound, specifically cis-isogeraniol or (3Z)-3,7-dimethylocta-3,6-dien-1-ol, is a monoterpenoid found in various plant species, including Daphne odora and Aster scaber.[1][3] It is recognized for its contribution to the unique aroma profiles of certain cultivars, such as the Muscat Roy grape, where it was identified as a novel monoterpene alcohol.[4]

Biosynthesis in Plants

The biosynthesis of this compound, like all monoterpenes in plants, originates from the plastid-localized methylerythritol 4-phosphate (MEP) pathway.[5] This pathway uses pyruvate and glyceraldehyde-3-phosphate to produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][6]

The key steps are:

-

Precursor Synthesis (MEP Pathway): A series of enzymatic reactions convert pyruvate and glyceraldehyde-3-phosphate into IPP and DMAPP.[5]

-

Formation of Geranyl Diphosphate (GPP): Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP).[5] GPP is the direct precursor to all monoterpenes.[5]

-

Conversion to this compound: The final conversion of GPP to this compound is catalyzed by a specific monoterpene synthase. While the exact enzyme for this compound synthesis is not as widely characterized as that for its isomer, geraniol (Geraniol Synthase - GES), it is hypothesized to be a related terpene synthase that facilitates the formation of the cis- (or Z-) configuration at the C3-C4 double bond. In the related synthesis of iso-citral, a corresponding aldehyde, reduction is required to form iso-geraniol.[2]

Ecological Functions

Plant volatiles, including monoterpenoids like this compound, are crucial for ecological interactions.[7] Their functions include:

-

Defense: Many terpenoids possess antimicrobial and insect-repellent properties.[5][8] Geraniol, its isomer, has demonstrated significant antifungal activity against pathogens like Colletotrichum camelliae by disrupting cell membrane integrity and inhibiting defensive enzymes.[9][10] It is plausible that this compound serves a similar defensive role.

-

Pollinator Attraction: Floral scents, rich in monoterpenes, attract pollinators, which is essential for plant reproduction.[7][11][12] The presence of this compound in grape cultivars suggests a role in creating a distinct aroma that could influence interactions with both pollinators and herbivores.[4]

-

Intra-plant Signaling: Volatiles released from herbivore-damaged plant parts can induce defense responses in undamaged parts of the same plant.[7][13]

Quantitative Data

The concentration of this compound and related monoterpenes can vary significantly between plant species and cultivars. The analysis of grape musts provides a clear example of this variation.

| Compound | Muscat Frontignan (Parent) | Dabuki (Parent) | Muscat Roy (Progeny) |

| Linalool | 24.3 | 1.1 | 18.2 |

| Hotrienol | 1.6 | 0.8 | 2.1 |

| α-Terpineol | 3.1 | 0.2 | 14.5 |

| Nerol | 1.0 | 0.4 | 1.3 |

| Geraniol | 20.3 | 0.9 | 100.0 |

| This compound | Not Detected | Not Detected | Identified |

| Table 1: Relative concentrations (Geraniol in Muscat Roy = 100) of major monoterpenes in the musts of Muscat Roy and its parental cultivars. Data adapted from a study on Vitis vinifera L.[4] |

This compound as a Pheromone

This compound is also classified as a pheromone, a chemical signal used for communication between individuals of the same species.[1][2][3] While geraniol is a known alarm pheromone in the sycamore lace bug (Corythucha ciliata) and a component of the honey bee Nasonov pheromone, the specific roles of this compound are less documented but are an active area of chemical ecology research.[14][15]

Biosynthesis in Insects

Insects typically synthesize isoprenoid pheromones, like this compound, de novo via the mevalonate (MVA) pathway, which is distinct from the MEP pathway used by plants.[16][17]

-

Key Pathway: The MVA pathway starts with acetyl-CoA and proceeds through key intermediates like mevalonic acid and HMG-CoA.

-

Regulation: The biosynthesis is often tightly regulated by hormones. For instance, in many beetles, Juvenile Hormone III (JH III) positively regulates the expression of key enzymes like HMG-CoA reductase, a rate-limiting step in the pathway.[16][17][18]

-

Final Steps: Similar to plants, the pathway generates IPP and DMAPP, which are condensed to form GPP. A species- and tissue-specific terpene synthase would then catalyze the final conversion to this compound.

Pheromonal Role and Signaling

Pheromones mediate critical behaviors such as aggregation, alarm, and mating.[18] The perception of these volatile signals in insects is a complex process initiated in the antennae.

-

Binding and Transport: Odorant molecules like this compound enter the sensillar lymph through pores in the antenna and are bound by Odorant-Binding Proteins (OBPs).

-

Receptor Activation: The OBP-pheromone complex transports the molecule to an Olfactory Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron.

-

Signal Transduction: Activation of the OR, which is typically a G protein-coupled receptor (GPCR), initiates an intracellular signaling cascade.[19][20] This cascade leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential.

-

Neural Processing: The signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a specific behavioral response.

Experimental Protocols

The study of this compound requires robust methods for extraction, analysis, and functional characterization of biosynthetic genes.

Protocol for Volatile Collection and Analysis

This protocol outlines the analysis of plant volatiles using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for identifying and quantifying volatile compounds like this compound.[21][22]

Objective: To identify and quantify this compound and other volatiles from plant tissue.

Materials:

-

Plant tissue (e.g., leaves, flowers, fruit).[5]

-

20 mL glass vials with PTFE/silicone septa.

-

SPME device with a suitable fiber (e.g., PDMS/DVB).

-

Heating block or water bath.

-

GC-MS system with a suitable column (e.g., Supelcowax-10).[4]

-

Authentic standard of this compound for confirmation.[8]

Methodology:

-

Sample Preparation: Place a precise amount of fresh plant material (e.g., 1-2 g) into a 20 mL glass vial. Immediately seal the vial to prevent volatile loss.

-

Headspace Extraction (SPME):

-

Place the vial in a heating block set to a moderate temperature (e.g., 40-60°C) for an equilibration period of 15-30 minutes.

-

Manually or automatically insert the SPME needle through the vial's septum.[22]

-

Expose the fiber to the headspace above the plant material for a defined period (e.g., 30-60 minutes) to allow volatiles to adsorb.[22]

-

After sampling, retract the fiber back into the needle.

-

-

GC-MS Analysis:

-

Immediately insert the SPME device into the heated injection port of the GC-MS.

-

Desorb the volatiles from the fiber onto the GC column by exposing the fiber in the injector (e.g., at 250°C for 2-5 minutes).

-

Run a suitable GC temperature program to separate the compounds. An example program: hold at 60°C for 5 min, then ramp to 230°C at 2°C/min.[4]

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards.[8]

-

Quantify compounds by comparing their peak areas to an internal standard or a calibration curve generated from the authentic standard.

-

Protocol for Identifying and Validating a Putative this compound Synthase Gene

This protocol describes a general workflow for identifying, cloning, and functionally validating a candidate gene responsible for this compound synthesis from a target plant.[5]

Objective: To identify and confirm the function of the enzyme that converts GPP to this compound.

Methodology:

-

Candidate Gene Identification:

-

Identify tissues with high this compound production using GC-MS analysis.

-

Perform RNA-sequencing (RNA-Seq) on high-producing vs. low-producing tissues to identify differentially expressed genes.

-

Search for candidate genes annotated as "terpene synthase" or "monoterpene synthase" that are highly expressed in the target tissue.

-

-

Gene Cloning:

-

Extract total RNA from the high-producing tissue using a commercial kit or CTAB-based method.[5]

-

Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.

-

Amplify the full-length coding sequence of the candidate gene from the cDNA using Polymerase Chain Reaction (PCR) with gene-specific primers.

-

Clone the amplified PCR product into an appropriate expression vector (e.g., for E. coli or yeast).

-

-

Heterologous Expression and Enzyme Assay:

-

Transform the expression vector into a suitable host organism (e.g., E. coli).

-

Induce protein expression and purify the recombinant enzyme.

-

Conduct an in vitro enzyme assay by incubating the purified enzyme with the substrate GPP in a suitable buffer.

-

Extract the reaction products using an organic solvent (e.g., hexane).

-

-

Product Identification:

-

Analyze the reaction products using GC-MS.

-

Confirm the production of this compound by comparing the retention time and mass spectrum to an authentic standard. A positive match validates the function of the cloned gene as an this compound synthase.

-

Conclusion

This compound is an important monoterpenoid with significant, though still under-explored, roles in plant ecology and insect chemical communication. Its biosynthesis follows the conserved isoprenoid pathways in both plants and insects, but its specific regulation and ecological functions offer fertile ground for future research. A deeper understanding of its role in plant defense could lead to novel strategies for crop protection, while elucidating its function as a pheromone could yield new tools for integrated pest management. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate this versatile molecule and harness its potential in various scientific and industrial applications.

References

- 1. This compound | C10H18O | CID 5362876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iso-Geraniol | 5944-20-7 [chemicalbook.com]

- 3. This compound | C10H18O | CID 5362876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ojs.openagrar.de [ojs.openagrar.de]

- 5. benchchem.com [benchchem.com]

- 6. Biosynthesis of geranate via isopentenol utilization pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activities of Essential Oils: From Plant Chemoecology to Traditional Healing Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. icbpharmacropsolutions.com [icbpharmacropsolutions.com]

- 12. Chemical Insect Attractants Produced by Flowers of Impatiens spp. (Balsaminaceae) and List of Floral Visitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Geraniol, E-3,7-dimethyl-2,6-octadien-1-ol, as the alarm pheromone of the sycamore lace bug Corythucha ciliata (Say) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GB2095998A - Synthetic bee pheromone and its use in attracting a colony of bees to a hive or trap - Google Patents [patents.google.com]

- 16. Biochemistry and molecular biology of de novo isoprenoid pheromone production in the Scolytidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Functional characterization of eicosanoid signaling in Drosophila development | PLOS Genetics [journals.plos.org]

- 20. Functional characterization of eicosanoid signaling in Drosophila development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Isogeraniol (MS, GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) analysis of isogeraniol. This compound, with the chemical formula C10H18O, is a monoterpenoid alcohol and an isomer of the more commonly known geraniol.[1][2] Accurate analytical characterization is crucial for its application in various fields, including flavor and fragrance industries, as well as pharmaceutical research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate a deeper understanding of the analytical workflow and data interpretation.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound is characterized by specific ion fragments that are crucial for its identification. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of these fragments, are summarized in the table below. This data is essential for distinguishing this compound from its isomers and for its quantification in complex mixtures.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 100 | [C3H5]+ |

| 69 | 85 | [C5H9]+ |

| 93 | 40 | [C7H9]+ |

| 109 | 15 | [C8H13]+ |

| 121 | 10 | [M-H2O-CH3]+ |

| 136 | 5 | [M-H2O]+ |

| 154 | <5 | [M]+ (Molecular Ion) |

Data compiled from publicly available spectral data.[3]

Experimental Protocols for GC-MS Analysis

The following protocol provides a detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry. This protocol is synthesized from established methods for terpene analysis.[4][5]

2.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (1000 µg/mL) in a volatile solvent such as methanol or ethyl acetate.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard: If quantitative analysis is required, add a suitable internal standard (e.g., borneol or undecane) at a fixed concentration to all standards and samples.

-

Extraction (for complex matrices): For samples where this compound is present in a complex matrix (e.g., essential oils, biological fluids), a liquid-liquid extraction or solid-phase microextraction (SPME) should be performed to isolate the volatile components.

-

Final Preparation: Transfer the final extracts or diluted standards into 2 mL autosampler vials for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable for this analysis.

-

Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness. For better separation of isomers, a polar column like a Supelcowax-10 can be used.[4]

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 1:50 for concentrated samples).

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.[4]

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV[4]

-

Mass Scan Range: m/z 40-300

Visualized Experimental Workflow and Fragmentation Pathway

To further clarify the analytical process and the interpretation of the mass spectral data, the following diagrams have been generated using Graphviz.

Caption: GC-MS analysis workflow for this compound.

Caption: Proposed fragmentation pathway of this compound in MS.

Interpretation of Mass Spectrum and Fragmentation

The mass spectrum of this compound, like its isomer geraniol, often shows a low abundance of the molecular ion peak ([M]+•) at m/z 154 due to its instability under electron ionization.[5] The fragmentation pattern is key to its identification.

-

Loss of Water: A characteristic fragmentation for alcohols is the loss of a water molecule (H2O), leading to a peak at m/z 136 ([M-H2O]+•).

-

Loss of a Methyl Group: Subsequent loss of a methyl radical (•CH3) from the [M-H2O]+• ion results in the fragment at m/z 121.

-

Allylic Cleavage: The base peak in the spectrum of many terpenes is often at m/z 69, corresponding to the stable [C5H9]+ fragment, formed through allylic cleavage.[6]

-

Further Fragmentation: The ion at m/z 41 ([C3H5]+) is a common fragment in the mass spectra of hydrocarbons and their derivatives, arising from further fragmentation of larger ions.

The presence and relative abundance of these key fragments provide a reliable fingerprint for the identification of this compound in a sample. For confirmation, it is always recommended to compare the obtained mass spectrum and retention time with that of an authentic standard analyzed under identical conditions.[4]

References

Understanding the basic pharmacology of isogeraniol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological data presented in this document is primarily based on studies of geraniol, a structural isomer of isogeraniol. Due to a significant lack of direct pharmacological research on this compound, this guide utilizes geraniol as a predictive model. The information herein should be interpreted as a hypothetical pharmacological profile for this compound, intended to guide future research. All findings attributed to geraniol are explicitly stated.

Introduction

This compound, a monoterpenoid alcohol, is a structural isomer of geraniol and nerol.[1] It is found as a metabolite in various plants, including Daphne odora and Aster scaber, and contributes to the fragrance profile of some essential oils.[2] While extensively used in the fragrance industry, its pharmacological properties remain largely unexplored.[3][4] This guide provides a comprehensive overview of the potential pharmacology of this compound, drawing heavily on the well-documented activities of its isomer, geraniol. This information is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting potential areas of investigation for this compound.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C10H18O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| IUPAC Name | (3Z)-3,7-dimethylocta-3,6-dien-1-ol | [1] |

| Synonyms | cis-Isogeraniol, (Z)-iso-Geraniol | [1] |

| Physical Description | Colorless oily liquid | [4] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [4] |

Predicted Pharmacokinetics

Direct pharmacokinetic studies on this compound are not currently available. However, research on geraniol provides a basis for predicting the potential absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Absorption and Bioavailability

Studies on geraniol demonstrate its ability to permeate intestinal cells.[5] After oral administration in rats, geraniol is absorbed, though its bioavailability can be influenced by the formulation.[5] One study noted that an emulsified oral formulation of geraniol resulted in a high absolute bioavailability of 92%.[5] Given the structural similarity, this compound may also exhibit reasonable oral absorption, a hypothesis that warrants experimental verification.

Distribution

Following oral administration in mice, geraniol has been detected in the liver and brain.[6] This suggests that geraniol can cross the blood-brain barrier. It is plausible that this compound may also achieve systemic distribution and potentially penetrate the central nervous system.

Metabolism

Geraniol undergoes rapid and extensive metabolism after oral administration.[6][7] Key metabolic pathways include oxidation to geranic acid and conjugation to form geraniol glucuronide.[6][7] In fact, the plasma concentrations of these metabolites are significantly higher than that of the parent geraniol.[6][7] It is highly probable that this compound would be a substrate for similar metabolic enzymes, such as alcohol dehydrogenases and UDP-glucuronosyltransferases.

Experimental Protocol: In Vivo Pharmacokinetic Analysis of Geraniol in Mice

This protocol is based on the methodology described in studies investigating the pharmacokinetics of geraniol.[6][7]

-

Animal Model: C57BL/6J mice.

-

Administration: A single oral dose of geraniol (e.g., 200 mg/kg) is administered.

-

Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours). Tissues such as the liver, kidney, lung, and brain can also be harvested at the end of the study.

-

Sample Preparation: Plasma is separated from blood by centrifugation. Tissues are homogenized. Both plasma and tissue homogenates are subjected to protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the analyte and its metabolites.

-

Analytical Method: Concentrations of this compound and its potential metabolites (e.g., isogeranic acid) in the processed samples are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated from the plasma concentration-time data using appropriate software.

Excretion

Metabolites of geraniol are primarily excreted in the urine.[8] A similar excretion profile would be expected for this compound metabolites.

Predicted Pharmacodynamics and Mechanism of Action

The pharmacodynamic effects of this compound have not been directly investigated. However, the extensive research on geraniol reveals a multitude of biological activities, suggesting that this compound may possess similar properties. Geraniol has been shown to exert anti-inflammatory, antioxidant, antimicrobial, and anticancer effects through the modulation of various signaling pathways.[3][9][10]

Anti-inflammatory and Antioxidant Activity

Geraniol has demonstrated significant anti-inflammatory and antioxidant properties.[11][12][13] It is proposed that these effects are mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Hypothesized this compound-Mediated Activation of the Nrf2/HO-1 Pathway

Caption: Hypothesized activation of the Nrf2/HO-1 pathway by this compound.

Anticancer Activity

Geraniol has been extensively studied for its anticancer properties and has been shown to affect multiple cancer hallmarks.[13][14] Its proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of tumor-promoting signaling pathways.[13][14]

One of the key pathways implicated in geraniol's anticancer effects is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[11] Geraniol has been shown to inhibit this pathway in cancer cells.

Hypothesized this compound-Mediated Inhibition of the PI3K/Akt/mTOR Pathway

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Antimicrobial Activity

Geraniol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[10][12] The proposed mechanism involves the disruption of microbial cell membranes.[2] Given its structural similarity, this compound is also likely to possess antimicrobial properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Method: Broth microdilution method in 96-well microtiter plates.

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism in broth) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Endpoint: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Quantitative Pharmacological Data (Based on Geraniol)

The following table summarizes some of the quantitative pharmacological data reported for geraniol, which may serve as a preliminary reference for future studies on this compound.

| Parameter | Value | Organism/Cell Line | Target/Effect | Source |

| Antibacterial Activity (MIC) | 2500 µg/mL | Listeria monocytogenes | Inhibition of bacterial growth | |

| Antibacterial Activity (MIC) | 5000 µg/mL | Staphylococcus aureus | Inhibition of bacterial growth | |

| Antifungal Activity | Effective against | Candida albicans | Inhibition of fungal growth | [12] |

| Anticancer Activity | Dose-dependent inhibition | Human pancreatic adenocarcinoma cells | Inhibition of cell proliferation | [10] |

Future Directions

The significant body of research on geraniol's pharmacology strongly suggests that this compound is a promising candidate for further investigation. Future research should focus on:

-

Direct Pharmacological Screening: Evaluating the anti-inflammatory, antioxidant, antimicrobial, and anticancer activities of this compound in a battery of in vitro and in vivo models.

-

Comparative Studies: Directly comparing the potency and efficacy of this compound with geraniol to understand the impact of the double bond position on biological activity.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME studies to determine the bioavailability, distribution, metabolism, and excretion of this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

While direct pharmacological data on this compound is scarce, the extensive research on its structural isomer, geraniol, provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide, by summarizing the known properties of geraniol and proposing a predictive pharmacological profile for this compound, aims to catalyze further research into this understudied natural compound. The potential for this compound to exhibit a range of beneficial biological activities makes it a compelling subject for discovery and development in the pharmaceutical and life sciences.

References

- 1. This compound | C10H18O | CID 5362876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological Properties of Geraniol - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geraniol, a component of essential plant oils - a scientific mapping of its pharmacological properties | Research, Society and Development [rsdjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. compound geraniol forms: Topics by Science.gov [science.gov]

- 10. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GERANIOL, A COMPONENT OF PLANT ESSENTIAL OILS–A REVIEW OF ITS PHARMACOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Isogeraniol from Geraniol Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol, is a valuable precursor in the synthesis of various fragrances and fine chemicals.[1] Its oxidation is a key transformation, typically yielding geranial (the trans-isomer of citral), a commercially important aldehyde.[2][3] While the primary product of geraniol oxidation is geranial, the formation of isogeraniol ((Z)-3,7-Dimethyl-3,6-octadien-1-ol) as a minor product has been observed under specific oxidative conditions.[4]

These application notes provide a detailed protocol for the synthesis of this compound from the oxidation of geraniol using sodium dichromate. It is important to note that this method yields geranial as the major product and this compound as a minor constituent. The separation of these isomers can be challenging due to their similar physical properties.[5]

Reaction Pathway and Experimental Design

The oxidation of geraniol with an acidified solution of sodium dichromate leads to the formation of the corresponding aldehyde, geranial. Concurrently, a smaller fraction of the starting material is converted to this compound. The exact mechanism for the formation of this compound is not well-documented but may involve an allylic rearrangement during the oxidation process.

Caption: Reaction pathway for the oxidation of geraniol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol described below. The yield of this compound is not explicitly quantified in the cited literature but is identified as a minor product through GC-MS analysis.[4]

| Parameter | Value |

| Reactants | |

| Geraniol | 10 mL of 50 mM solution in ether |

| Sodium Dichromate | 2.5 g |

| Concentrated Sulfuric Acid | 1.9 mL |

| Water | 12.5 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Addition Rate of Oxidant | 1 mL/min |

| Products | |

| Geranial (Citral) | Major Product |

| This compound | Minor Product |

| Unreacted Geraniol | Present in the final mixture |

Experimental Protocol

This protocol is adapted from the method described for the partial oxidation of geraniol.[4]

Materials:

-

Geraniol

-

Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium carbonate solution

-

Dehydrated magnesium sulfate

-

Deionized water

-

Round bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of the Oxidizing Solution:

-

In a suitable beaker, dissolve 2.5 g of sodium dichromate in 12.5 mL of deionized water.

-

Carefully and slowly, add 1.9 mL of concentrated sulfuric acid to the sodium dichromate solution. Caution: This is an exothermic reaction and should be performed in an ice bath with appropriate personal protective equipment.

-

-

Reaction Setup:

-

In a round bottom flask equipped with a magnetic stir bar, prepare a solution of 50 mM geraniol in 10 mL of diethyl ether.

-

Place the flask on a magnetic stirrer.

-

-

Oxidation Reaction:

-

Add the prepared oxidizing solution dropwise to the geraniol solution at a rate of 1 mL/min using a dropping funnel.

-

Stir the mixture vigorously for 2 hours at room temperature.

-

-

Work-up and Extraction:

-

After 2 hours, transfer the reaction mixture to a separatory funnel.

-

Separate the organic (ether) phase.

-

Wash the organic phase twice with equal volumes of deionized water.

-

Wash the organic phase once with an equal volume of 5% sodium carbonate solution.

-

Perform a final wash of the organic phase with an equal volume of deionized water.

-

-

Drying and Solvent Removal:

-

Dry the organic phase over dehydrated magnesium sulfate for 15 minutes.

-

Filter the dried organic phase to remove the magnesium sulfate.

-

Remove the diethyl ether by rotary evaporation under vacuum.

-

-

Analysis:

-

The resulting oily residue contains a mixture of geranial, this compound, and unreacted geraniol.

-

The composition of the product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H18O | CID 5362876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of Air Oxidation of the Fragrance Terpene Geraniol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ojs.openagrar.de [ojs.openagrar.de]

- 5. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of Isogeraniol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis and purification of isogeraniol, a monoterpenoid of interest for its role as a plant metabolite and pheromone.[1][2][3][4] Methodologies for synthesis via partial oxidation of geraniol are presented, alongside comprehensive purification techniques including liquid-liquid extraction and column chromatography. This guide is intended to furnish researchers, scientists, and professionals in drug development with the necessary procedures to produce and purify this compound for further study.

Introduction

This compound, systematically named (3Z)-3,7-dimethylocta-3,6-dien-1-ol, is an acyclic monoterpene alcohol.[3] It is a structural isomer of the more commonly known geraniol and nerol. This compound has been identified as a metabolite in various plants, such as Vitis vinifera L. cv. Muscat Roy, and also functions as a pheromone.[1][2][3][5] The ability to synthesize and purify this compound in a laboratory setting is crucial for investigating its biological activities and potential applications in fields such as agriculture and pharmacology. This application note details a laboratory-scale synthesis protocol and subsequent purification steps.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Boiling Point | 102-103 °C (at 9 Torr) | [1][2] |

| Density | 0.8787 g/cm³ | [1][2] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [1][2] |

| Appearance | Colorless oily liquid | [1][2] |

Experimental Protocols

Synthesis of this compound via Partial Oxidation of Geraniol

This protocol is adapted from a method where this compound is a minor product of the partial oxidation of geraniol.[5] The major product of this reaction is citral (geranial).

Materials:

-

Geraniol (50 mM in diethyl ether)

-

Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium carbonate (Na₂CO₃) solution

-

Dehydrated magnesium sulfate (MgSO₄)

-

Round bottom flask

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

Prepare the Oxidizing Agent: In a fume hood, prepare a 16.8 mM solution of sodium dichromate in sulfuric acid by dissolving 2.5 g of sodium dichromate in 1.9 ml of concentrated sulfuric acid, followed by the careful addition of 12.5 ml of deionized water.

-

Reaction Setup: In a round bottom flask, place 10 ml of a 50 mM solution of geraniol in diethyl ether.

-

Oxidation Reaction: Add the sodium dichromate solution dropwise to the geraniol solution at a rate of 1 ml/min with constant stirring.

-

Reaction Time: Continue stirring the mixture for 2 hours at room temperature.[5]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic (ether) phase.

-

Wash the organic phase twice with an equal volume of deionized water.

-

Wash the organic phase once with a 5% sodium carbonate solution.

-

Wash the organic phase again with deionized water.

-

Dry the organic phase over dehydrated magnesium sulfate for 15 minutes.

-

Filter the solution to remove the magnesium sulfate.

-

-

Solvent Removal: Remove the diethyl ether by vacuum evaporation to yield an oily residue containing a mixture of citral, this compound, and unreacted geraniol.[5]

Purification of this compound